molecular formula C15H22FN3O2 B2587340 tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate CAS No. 1173833-72-1

tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate

Cat. No. B2587340
CAS RN: 1173833-72-1
M. Wt: 295.358
InChI Key: MMLKLTXXFZNQIO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22FN3O2 . It is a derivative of N-Boc piperazine . This compound is used as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in ethanol, which is then hydrogenated in the presence of 10% Pd/C .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.78 . It is soluble, with a solubility of 0.328 mg/ml .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : A study detailed the synthesis and characterization of a closely related compound, illustrating the use of condensation reactions for creating complex molecules, which are then analyzed using spectroscopic techniques and X-ray diffraction to confirm their structure. Such compounds have been explored for their potential in creating new pharmaceuticals due to their structural complexity and functional versatility (Sanjeevarayappa et al., 2015).

  • Crystal Structure Analysis : Research on the crystal structure of tert-butyl derivatives reveals insights into the molecular configuration and potential for forming stable crystalline structures, essential for the development of new materials and drugs (Gumireddy et al., 2021).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Certain derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities, showing moderate efficacy. This suggests potential applications in developing new treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

  • Anticorrosive Properties : Investigations into the anticorrosive behavior of tert-butyl derivatives for carbon steel in acidic environments have shown promising results. Such studies are crucial for the development of new materials that can withstand corrosive conditions, potentially benefiting various industries, including construction and manufacturing (Praveen et al., 2021).

Molecular Structure and Activity Relationship

  • Structure-Activity Relationship (SAR) : Synthesis and evaluation of tert-butyl derivatives provide valuable data for understanding how structural changes affect biological activity. This information is critical for drug design, allowing researchers to modify molecular structures to enhance efficacy or reduce toxicity (Mermer et al., 2018).

Safety and Hazards

The safety information available indicates that this compound has a signal word of "Warning" . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities. Given its properties, it could be a valuable tool in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLKLTXXFZNQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate

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